1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorobenzyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the fluorobenzyl intermediate.
Introduction of the Furan Ring: The fluorobenzyl intermediate is then reacted with a furan derivative under appropriate conditions to introduce the furan ring.
Formation of the Thiomorpholine Moiety: The furan-containing intermediate is further reacted with a thiomorpholine derivative to form the thiomorpholine moiety.
Urea Formation: Finally, the compound is treated with a urea derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features may make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea: Similar structure with a methyl group instead of fluorine.
1-(4-Nitrobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorobenzyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea may impart unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-3-1-14(2-4-16)11-20-18(23)21-12-17(15-5-8-24-13-15)22-6-9-25-10-7-22/h1-5,8,13,17H,6-7,9-12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKMLRVDAHWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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